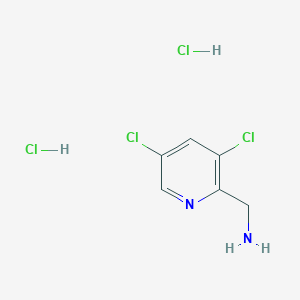

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13526651

Molecular Formula: C6H8Cl4N2

Molecular Weight: 249.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Cl4N2 |

|---|---|

| Molecular Weight | 249.9 g/mol |

| IUPAC Name | (3,5-dichloropyridin-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H6Cl2N2.2ClH/c7-4-1-5(8)6(2-9)10-3-4;;/h1,3H,2,9H2;2*1H |

| Standard InChI Key | OTZGWQYYSDLZPS-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)CN)Cl.Cl.Cl |

| Canonical SMILES | C1=C(C=NC(=C1Cl)CN)Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride is a crystalline solid with the systematic name reflecting its substitution pattern and protonation state. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.95 g/mol | |

| Exact Mass | 247.94400 | |

| PSA (Polar Surface Area) | 38.91 Ų | |

| LogP (Partition Coefficient) | 4.15 | |

| HS Code | 2933399090 |

The compound’s pyridine ring is unfused, and the presence of two chlorine atoms at the 3- and 5-positions introduces steric and electronic effects that influence reactivity . The dihydrochloride salt enhances solubility in polar solvents, a critical factor in its utility in solution-phase reactions.

Isomeric Considerations

Synthesis and Manufacturing

Reductive Amination Protocol

The synthesis of (3,5-dichloropyridin-2-yl)methanamine dihydrochloride is achieved via a reductive amination strategy, as detailed in patents EP1358179B1 and US7208603B2 . The process involves:

-

Reaction of Cyanohydrin with Pyridin-2-yl-methylamine:

A cyanohydrin intermediate (Formula III) reacts with pyridin-2-yl-methylamine (Formula IV) in the presence of sodium cyanoborohydride () as the reducing agent . The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base facilitates deprotonation, while iron sulfate () suppresses cyanide-mediated side reactions . -

Purification and Isolation:

The crude product is purified via sequential washes with dichloromethane and water, followed by decolorization using silica and animal black . Final isolation yields white crystalline solids with a melting point of 158°C .

Critical Reaction Parameters

-

Temperature: Reactions are conducted at room temperature to minimize decomposition .

-

Solvent Systems: Tetrahydrofuran (THF) and ethanol-water mixtures are employed to balance solubility and reaction kinetics .

-

Catalysts: Lithium aluminum hydride () is used in subsequent reductions to access secondary amine derivatives .

Physicochemical and Spectroscopic Properties

Stability and Solubility

While density and boiling point data remain unreported, the compound’s dihydrochloride salt form suggests high solubility in aqueous and polar aprotic solvents. The LogP value of 4.15 indicates moderate lipophilicity, suitable for membrane permeability in biological applications .

Spectroscopic Characterization

-

NMR: Key signals include a doublet at δ 7.12 ppm (1H, pyridine-H), a doublet at δ 6.42 ppm (1H, pyridine-H), and a singlet at δ 3.62 ppm (2H, ) .

-

Mass Spectrometry: The exact mass of 247.94400 corresponds to the molecular ion .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound is pivotal in constructing piperidine and spirocyclic frameworks prevalent in bioactive molecules. For example, it serves as a precursor in the synthesis of (3-chloro-4-fluorophenyl)-piperidinyl methanones, which exhibit potential as kinase inhibitors .

Case Study: Anticancer Agent Synthesis

In Example 3 of EP1358179B1, (3,5-dichloropyridin-2-yl)methanamine dihydrochloride is reacted with a fluorinated benzoyl chloride to yield a potent apoptosis inducer . The final product’s efficacy is attributed to the electron-withdrawing chlorine atoms, which enhance binding to cellular targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume